9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole
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Overview
Description
9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole is a useful research compound. Its molecular formula is C56H37N5 and its molecular weight is 779.9 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
9-phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37N5/c1-4-14-44(15-5-1)59-51-34-32-42(38-24-28-40(29-25-38)55-57-49-20-10-12-22-53(49)60(55)45-16-6-2-7-17-45)36-47(51)48-37-43(33-35-52(48)59)39-26-30-41(31-27-39)56-58-50-21-11-13-23-54(50)61(56)46-18-8-3-9-19-46/h1-37H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUOZRFIMAVZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC=C(C=C9)C1=NC2=CC=CC=C2N1C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole a suitable host material for phosphorescent OLEDs?
A: Research has shown that 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole, also known as LPGH 153, exhibits excellent performance as a host material in both green and red phosphorescent OLEDs. This is attributed to its ability to effectively facilitate the transfer of energy to the phosphorescent dopant, leading to efficient light emission [, ].
Q2: How does the performance of single-layered OLEDs using LPGH 153 compare to multilayered devices?
A2: Studies comparing single-layered and multilayered OLEDs utilizing LPGH 153 as the host material with the dopant bis(2-phenylquinoline) iridium(III) (acetylacetonate) [Ir(ppy)2(acac)] demonstrated several advantages of the single-layered architecture. These advantages include:
- Reduced Operating Voltage: Direct carrier injection into the dopant in single-layered devices leads to lower operating voltages compared to multilayered counterparts [].
- Enhanced Roll-Off Efficiency: The simplified structure of single-layered devices minimizes efficiency roll-off at higher current densities, improving overall performance [].
- Pure Emitting Color: Direct carrier injection in single-layered devices reduces the likelihood of exciplex formation, which can lead to color shifts, resulting in a purer emission color [].
Q3: What are the reported efficiencies achieved with 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole-based OLEDs?
A: Red and green phosphorescent OLEDs fabricated with LPGH 153 as the host material have achieved impressive maximum luminous efficiencies. The red device reached 22.2 cd/A, while the green device reached 32.2 cd/A, highlighting the material's potential for high-performance OLED applications [].
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